3-(6-Amino-9h-purin-9-yl)-cyclopentanol

説明

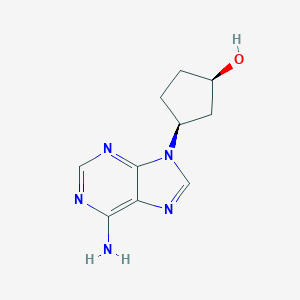

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNXSBPBWFLVDK-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931363 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142130-73-2 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142130732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 6 Amino 9h Purin 9 Yl Cyclopentanol

General Synthetic Strategies for the Cyclopentanol (B49286) Core of Purine (B94841) Analogs

The construction of the cyclopentanol core and its subsequent coupling with a purine base are pivotal steps in the synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol and its analogs. These strategies can be broadly categorized into convergent and linear approaches. In a convergent synthesis, the cyclopentane (B165970) moiety and the purine base are synthesized separately and then coupled. A linear approach involves building the purine ring onto a pre-existing cyclopentylamine scaffold. uni-hamburg.de

Direct Coupling Approaches for Purine Nucleosides with Cyclopentanol

Direct coupling methods are a cornerstone of convergent strategies for synthesizing carbocyclic nucleosides. One of the most effective methods for this transformation is the Mitsunobu reaction. This reaction allows for the direct coupling of a functionalized cyclopentanol with a purine base, such as adenine (B156593). The Mitsunobu reaction typically proceeds with inversion of configuration at the hydroxyl-bearing carbon of the cyclopentanol, providing a high degree of stereocontrol. For instance, a racemic cyclopentenol can be coupled with a nucleobase using a modified Mitsunobu reaction. uni-hamburg.de This approach is advantageous as it can rapidly generate a variety of carbocyclic nucleosides by varying either the cyclopentanol or the purine coupling partner. uni-hamburg.de

Another direct coupling strategy involves the palladium-mediated coupling of a purine base with a suitable cyclopentenyl derivative. However, this approach has been found to be less efficient in some cases compared to the Mitsunobu reaction, which often proceeds with better regioselectivity and chemical yield. nih.gov

Regio- and Stereoselective Synthesis of this compound and its Precursors

Achieving the desired regio- and stereochemistry is a critical challenge in the synthesis of this compound. The purine ring has multiple nitrogen atoms that can potentially react with the cyclopentyl precursor, leading to a mixture of isomers. The thermodynamically more stable N-9 substituted purine is generally the desired product.

The Mitsunobu reaction has proven to be highly regioselective for the N-9 position of the purine ring. nih.gov This selectivity is a key advantage of this method. Furthermore, the stereochemistry of the final product is directly influenced by the stereochemistry of the starting cyclopentanol, as the reaction proceeds via an SN2-type mechanism with inversion of configuration.

An alternative strategy for controlling regioselectivity involves the stepwise construction of the purine ring onto a cyclopentylamine precursor. This linear approach begins with a substituted pyrimidine (B1678525), which is then elaborated to form the fused imidazole ring of the purine. For example, carbocyclic analogues of 2-amino-6-substituted-purines have been synthesized from (±)-(1α, 2α, 3α, 5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol and 2-amino-4,6-dichloropyrimidine. The key intermediate, a substituted pyrimidinylamino-cyclopentanediol, is then cyclized to form the desired purine ring system. acs.org

Enantioselective Pathways for the Synthesis of this compound Stereoisomers

The biological activity of carbocyclic nucleosides is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes is of paramount importance. Several strategies have been developed to obtain enantiomerically pure stereoisomers of this compound.

One successful approach utilizes a "chiral pool" strategy, starting from a readily available chiral molecule. For example, the enantioselective synthesis of cyclohexene carbocyclic nucleosides has been achieved using (R)-(-)-carvone as the starting material. nih.gov This principle can be extended to the synthesis of cyclopentane-based analogs.

Asymmetric cycloaddition reactions have also emerged as powerful tools for the enantioselective synthesis of carbocyclic nucleosides. A highly enantioselective [3 + 2] annulation of Morita–Baylis–Hillman (MBH) carbonates with α-purine-substituted acrylates has been developed. tandfonline.com This method, catalyzed by a chiral phosphine, allows for the construction of chiral cyclopentyl purine nucleoside analogues with a quaternary stereocenter in high yields and with excellent enantioselectivities (up to 96% ee). tandfonline.com

Derivatization and Analog Generation Strategies for this compound

The derivatization of this compound allows for the exploration of structure-activity relationships and the development of analogs with improved biological properties. Modifications can be introduced on both the purine ring and the cyclopentane moiety.

Synthesis of Fluorinated Cyclopentanol Derivatives of this compound

The introduction of fluorine atoms into nucleoside analogs can significantly impact their biological activity, metabolic stability, and conformational properties. mdpi.com Several methods have been developed for the synthesis of fluorinated carbocyclic nucleosides.

A common strategy is the convergent synthesis, which involves the coupling of a pre-fluorinated cyclopentane synthon with the purine base. mdpi.comnih.gov For instance, the synthesis of 6'-α- and 6'-β-monofluorinated carbocyclic nucleosides has been achieved. nih.gov One approach involves the α-fluorination of a cyclopentanone derivative using an electrophilic fluorinating agent like Selectfluor. The resulting fluoroketones can then be selectively reduced to give diastereomeric fluoroalcohols, which serve as key intermediates for the synthesis of 6'-fluoronucleosides. nih.gov

Another strategy involves the direct fluorination of a pre-formed carbocyclic nucleoside. Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST), can be used to replace a hydroxyl group on the cyclopentane ring with a fluorine atom. tandfonline.com For example, the 6'-β-fluoro derivative of a carbocyclic adenosine (B11128) analog has been synthesized by treating the corresponding 6'-β-hydroxy precursor with DAST. tandfonline.com

| Starting Material | Reagent(s) | Product | Reference |

| Cyclopentanone derivative (silylenol ether) | Selectfluor, then selective reduction | 6'-α- and 6'-β-monofluorinated cyclopentanols | nih.gov |

| 6'-β-hydroxy carbocyclic adenosine analog | DAST | 6'-β-fluoro carbocyclic adenosine analog | tandfonline.com |

Interactive Data Table: Methods for Fluorination of Carbocyclic Nucleosides

Introduction of Hydroxymethyl and Other Substituents on the Cyclopentane Ring

The introduction of substituents, such as hydroxymethyl groups, on the cyclopentane ring can mimic the 5'-hydroxymethyl group of natural nucleosides, which is crucial for phosphorylation and biological activity.

A synthetic route to carbocyclic analogues bearing a hydroxymethyl group on the cyclopentane ring has been reported starting from (±)-(1α, 2α, 3α, 5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol. acs.org This amino-cyclopentanediol serves as a versatile precursor for the construction of various purine and azapurine carbocyclic nucleosides. The synthesis involves the reaction of this precursor with a substituted pyrimidine, followed by cyclization to form the purine ring. This approach allows for the synthesis of analogs such as the carbocyclic version of the lyxofuranoside of guanine. acs.org

Furthermore, cis-3-aminomethylcyclopentylmethanol has been utilized as a precursor for the synthesis of carbocyclic nucleosides containing various purine bases, including adenine. nih.gov This highlights the utility of functionalized cyclopentane derivatives in the generation of diverse analogs. The introduction of other functional groups can be achieved through standard organic transformations on suitable cyclopentane intermediates.

| Precursor | Target Substituent | Synthetic Strategy | Reference |

| (±)-(1α, 2α, 3α, 5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol | Hydroxymethyl | Linear synthesis via pyrimidine intermediate | acs.org |

| cis-3-Aminomethylcyclopentylmethanol | Aminomethyl | Coupling with purine precursors | nih.gov |

Interactive Data Table: Introduction of Substituents on the Cyclopentane Ring

Modifications and Substitutions on the Purine Heterocycle

Modifications and substitutions on the purine heterocycle of this compound are crucial for developing new analogs with potentially enhanced biological activities. These modifications can be broadly categorized into several key strategies, including direct C-H bond activation, substitutions at various positions of the purine ring, and the synthesis of fused purine analogs.

One prominent method for purine modification is through direct C-H bond activation. This technique allows for the formation of fused purine analogues. For instance, palladium-catalyzed intramolecular double C-H activation of 9-N-phenylalkylpurines can produce five-, six-, or seven-membered e-fused purines mdpi.com. This process involves C-H activation at the C8 position and the ortho position of the phenyl ring mdpi.com. Similarly, palladium/copper-mediated C8 alkenylation of 6-(benzylthio)-9-N-benzylpurines with styryl bromides has been used to create 6,8,9-trisubstituted purines mdpi.com.

Substitutions at the N6 and N9 positions of the purine ring are also a common strategy for generating diverse analogs. A series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives with substitutions at the N9 position have been synthesized. These substitutions include tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains with various functional groups nih.gov. The synthesis of these compounds can be achieved either through 6-chloro-9-substituted intermediates derived from 6-chloropurine or by direct alkylation of the N9 position of N6-[(3-methylbut-2-en-1-yl)amino]purine nih.gov.

Furthermore, carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines have been synthesized from key intermediates like (+/-)-(1α, 2α, 3α, 5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol and 2-amino-4,6-dichloropyrimidine nih.gov. This approach has led to the creation of 2-amino-6-chloropurine, 2,6-diaminopurine, and guanine derivatives nih.gov.

The following table summarizes various modifications and substitutions on the purine heterocycle:

| Modification Type | Reagents/Conditions | Resulting Compound Type | Reference |

| Intramolecular C-H Activation | Pd catalyst, silver salt oxidant | Fused purine analogues (e-fused) | mdpi.com |

| C8 Alkenylation | Pd/CuI/tBuOLi, styryl bromides | 6,8,9-trisubstituted purines | mdpi.com |

| N9-Substitution | Alkylation of N6-substituted purine or use of 6-chloro-9-substituted intermediates | N9-substituted N6-aminopurine derivatives | nih.gov |

| Synthesis from dichloropyrimidine | 2-amino-4,6-dichloropyrimidine | 2-amino-6-substituted-purine analogues | nih.gov |

Synthesis of Spirocarbocyclic Nucleoside Analogs Related to this compound

A general approach to synthesizing spirocyclic nucleosides involves utilizing carbohydrate derivatives to establish the desired stereochemistry in the sugar-like ring thieme-connect.de. However, the introduction of a spirocyclic scaffold can be synthetically challenging due to the increased number of synthetic steps and stereocenters thieme-connect.de.

Another strategy involves the construction of spirocyclic systems containing a triazole or an azetidine ring. These have been synthesized from a β-D-psicofuranose starting material kcl.ac.uk. The triazole spirocyclic nucleosides were constructed from 1-azido-1-hydroxymethyl derived sugars, while the azetidine systems originated from the corresponding 1-cyano-1-hydroxymethyl sugars kcl.ac.uk.

The table below outlines different approaches to the synthesis of spirocarbocyclic nucleoside analogs:

| Starting Material | Key Reaction | Type of Spirocyclic Analog | Reference |

| N-Boc-protected spiro[5.6]dodec-10-en-1-yl-epoxide | Epoxide ring-opening with adenine | 8-azaspiro[5.6]dodec-10-en-1-ol derivative | mdpi.com |

| β-D-psicofuranose | Formation of 1-azido-1-hydroxymethyl or 1-cyano-1-hydroxymethyl derivatives | Triazole or azetidine containing spirocyclic nucleosides | kcl.ac.uk |

| Carbohydrate derivatives | Various multi-step syntheses | General spirocyclic nucleosides | thieme-connect.de |

Chemical Characterization and Spectroscopic Analysis in Synthetic Investigations

The chemical characterization and spectroscopic analysis of this compound and its derivatives are essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic techniques is typically employed to provide a comprehensive analysis of these compounds.

For the characterization of newly synthesized compounds, such as (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, a suite of analytical methods is used. These include ¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy to elucidate the carbon-hydrogen framework of the molecule mdpi.com. Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups mdpi.com. High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition mdpi.com. In cases where single crystals can be obtained, X-ray crystallography offers definitive proof of the molecular structure and stereochemistry mdpi.com.

The spectroscopic data for related purine analogs provide a reference for the characterization of this compound derivatives. For instance, in the characterization of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, ¹H NMR spectroscopy, mass spectrometry (CI+ MS), and elemental analysis (C, H, N) were employed to confirm the structures of the synthesized compounds nih.gov.

The following table summarizes the key spectroscopic and analytical techniques used in the characterization of these compounds:

| Technique | Information Obtained | Reference |

| ¹H-NMR | Proton environment and connectivity | mdpi.com |

| ¹³C-NMR | Carbon skeleton of the molecule | mdpi.com |

| IR Spectroscopy | Presence of functional groups | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition | mdpi.com |

| X-ray Crystallography | Definitive molecular structure and stereochemistry | mdpi.com |

| Elemental Analysis | Percentage composition of elements (C, H, N) | nih.gov |

Molecular and Cellular Mechanistic Investigations of 3 6 Amino 9h Purin 9 Yl Cyclopentanol in Vitro Focus

Antiviral Activity Mechanisms of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol Analogs (In Vitro)

The compound this compound belongs to a class of molecules known as carbocyclic nucleoside analogs. These compounds are structurally similar to natural nucleosides but possess a carbocyclic ring instead of a ribose or deoxyribose sugar moiety. This structural modification often imparts greater metabolic stability and can lead to potent and selective antiviral activity. In vitro studies are crucial for elucidating the specific molecular and cellular mechanisms by which these analogs inhibit viral replication.

Inhibition of Measles Virus Replication (In Vitro)

A number of 5'-nor carbocyclic adenosine (B11128) analogues have been evaluated for their in vitro activity against the measles virus (MV). researchgate.netnih.gov In studies conducted in CV-1 monkey kidney cells, several of these compounds demonstrated significant inhibition of the Chicago-1 strain of MV, with EC50 values ranging from less than 0.1 to 1 mg/ml. nih.govcapes.gov.br

Particularly potent analogs identified through virus yield reduction assays include:

(+)-(1S,2S,3R,4S)-4-(6'-amino-9'H-purin-9'-yl)cyclopentane-1,2,3-triol

(-)-(1R,2S,3R)-1-(6'-amino-9'H-purin-9'-yl)-2,3-dihydoxycyclopent-4-ene

(-)-(1R,2S,3R)-1-(6-amino-9H-purin-9-yl)cyclopentane-2,3-dihydoxycyclopentane

(-)-(1R,2R,3R,4S)-4-amino-1-(6-amino-9H-purin-9-yl)cyclopentane-2,3-diol nih.govcapes.gov.br

These compounds exhibited EC90 values of ≤0.4 mg/ml. nih.govcapes.gov.br Mechanistic studies indicate that these analogs are not directly virucidal at concentrations that inhibit viral replication. nih.govcapes.gov.br They were effective even when added to infected cells 24 hours after virus exposure, suggesting they target the viral replication process. nih.govcapes.gov.br Furthermore, some of these analogs demonstrated a synergistic or additive inhibitory effect on MV replication when used in combination with ribavirin. nih.govcapes.gov.br The mechanism of action for nucleoside analogs like these typically involves targeting viral replication, particularly the viral RNA polymerase. nih.gov

Table 1: In Vitro Anti-Measles Virus Activity of Selected Carbocyclic Adenosine Analogs

| Compound Name | EC90 (mg/ml) vs. MV Chicago-1 Strain |

|---|---|

| (+)-(1S,2S,3R,4S)-4-(6'-amino-9'H-purin-9'-yl)cyclopentane-1,2,3-triol | ≤0.4 |

| (-)-(1R,2S,3R)-1-(6'-amino-9'H-purin-9'-yl)-2,3-dihydoxycyclopent-4-ene | ≤0.4 |

| (-)-(1R,2S,3R)-1-(6-amino-9H-purin-9-yl)cyclopentane-2,3-dihydoxycyclopentane | ≤0.4 |

| (-)-(1R,2R,3R,4S)-4-amino-1-(6-amino-9H-purin-9-yl)cyclopentane-2,3-diol | ≤0.4 |

Data sourced from Barnard et al. (2001). nih.govcapes.gov.br

Effects on Human Cytomegalovirus and Orthopoxviruses (In Vitro)

Carbocyclic nucleoside analogs have been investigated for their activity against Human Cytomegalovirus (HCMV) and various orthopoxviruses. While the specific compound this compound is not extensively detailed in the provided results, related analogs show significant in vitro efficacy.

Human Cytomegalovirus (HCMV): HCMV infection can lead to severe disease in immunocompromised individuals. nih.gov Ganciclovir (B1264) is a standard treatment, but the need for new compounds persists. nih.gov In vitro studies have shown that certain methylenecyclopropane (B1220202) analogues exhibit efficacy comparable to ganciclovir against HCMV in plaque assays. nih.gov Specifically, the compounds synguanol and a 2-amino-6-cyclopropylamino analogue were effective against laboratory and clinical isolates of HCMV, including those resistant to ganciclovir. nih.gov Furthermore, some 6-substituted derivatives of 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate (B84403), such as the 6-methylthio and 6-thio derivatives, have demonstrated inhibitory activity against HCMV in vitro. nih.gov The mechanism for nucleoside analogs against HCMV often involves the inhibition of viral DNA synthesis. koreascience.kr

Orthopoxviruses: This family of viruses includes vaccinia virus, cowpox virus, and the eradicated smallpox virus. nih.govresearchgate.net Several cyclopentenyl carbocyclic nucleosides have shown potent anti-orthopoxvirus activity in vitro. nih.gov For instance, a 1,2,3-triazole cyclopentenyl carbocyclic nucleoside exhibited potent activity against vaccinia virus (EC50 0.4 µM) and moderate activity against cowpox virus (EC50 39 µM). sci-hub.cat Other analogs, including those of adenine (B156593) (Neplanocin A), cytosine, and 5-F-cytosine, also displayed potent in vitro activity against vaccinia, cowpox, and smallpox viruses. nih.govresearchgate.net

Table 2: In Vitro Activity of Carbocyclic Nucleoside Analogs Against Orthopoxviruses

| Compound Class | Virus | EC50 (µM) |

|---|---|---|

| 1,2,3-Triazole Cyclopentenyl Nucleoside | Vaccinia Virus | 0.4 |

| 1,2,3-Triazole Cyclopentenyl Nucleoside | Cowpox Virus | 39 |

Data sourced from Ulla et al. sci-hub.cat

Mechanisms of Action against Hepatitis C Virus (In Vitro)

The Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) is a primary target for antiviral drug development. youtube.com Nucleoside analogs act as inhibitors of this enzyme. The mechanism involves intracellular phosphorylation of the analog to its active triphosphate form. nih.gov This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the NS5B polymerase. youtube.comnih.gov Once incorporated, these analogs typically cause chain termination, halting viral replication. youtube.com

In vitro studies using cell-based HCV replicon systems have identified several 2'-substituted nucleoside inhibitors, such as 2'-C-methyl-adenosine, as potent and specific inhibitors of HCV replication. nih.gov These compounds inhibit both positive- and negative-strand HCV RNA synthesis. nih.gov The efficacy of these analogs is dependent on their cellular uptake and metabolic conversion to the active triphosphate form. nih.gov For example, a nucleoside analog, 2′-C-methyl-7-deaza-adenosine (MK-0608), was shown to inhibit viral RNA replication in a subgenomic HCV genotype 1b replicon with a 50% effective concentration (EC50) of 0.3 μM. nih.gov

In Vitro Studies on Related Carbocyclic Nucleosides with Anti-HIV Activity

Carbocyclic nucleosides are a cornerstone of anti-HIV therapy. A prominent example is Carbovir, a carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) analog. In vitro studies have demonstrated its ability to inhibit the infectivity and replication of HIV in T-cells at concentrations significantly below those that cause cellular toxicity. nih.gov

The primary mechanism of action for these analogs against HIV is the inhibition of the viral enzyme reverse transcriptase (RT). Following administration, the carbocyclic nucleoside is phosphorylated within the host cell to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor and a chain-terminating substrate for HIV RT. Its incorporation into the growing viral DNA chain prevents the addition of further nucleotides, thereby stopping viral DNA synthesis and replication. The stability imparted by the carbocyclic ring makes these compounds effective candidates for antiretroviral therapy. nih.gov

In Vitro Studies on Related Carbocyclic Nucleosides with Anti-HBV Activity

Carbocyclic nucleosides are also potent inhibitors of the Hepatitis B virus (HBV). Entecavir (B133710), a carbocyclic guanosine (B1672433) analog, is a highly effective anti-HBV drug. The mechanism of action for these compounds targets the HBV polymerase, a multifunctional enzyme with reverse transcriptase activity.

In vitro studies using HBV-producing cell lines, such as HepG2 2.15.7 cells, are used to evaluate the antiviral activity of new analogs. nih.govnih.gov A study on a series of modified carbocyclic nucleosides, designed as hybrids of entecavir and aristeromycin, identified a compound (4e) with noteworthy anti-HBV activity (IC50 = 3.4 μM) and low cytotoxicity (CC50 = 87.5 μM). nih.govnih.govrsc.org The in vitro assay involves treating infected cells with the compounds for several days, after which the level of HBV DNA in the culture supernatant is measured using real-time PCR to determine the 50% effective concentration (IC50). nih.govnih.gov The mechanism, similar to that against HIV, involves intracellular phosphorylation to the active triphosphate, which then inhibits the HBV polymerase.

Table 3: In Vitro Anti-HBV Activity of a Lead Carbocyclic Nucleoside Hybrid

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 4e | 3.4 | 87.5 | 25.7 |

Data sourced from Samunuri et al. (2020). nih.govnih.govrsc.org

Anticancer Activity Mechanisms of this compound Analogs (In Vitro)

Analogs of this compound, specifically carbocyclic adenosine analogs, have been investigated for their potential as anticancer agents. nih.gov These compounds, being mimics of natural adenosine, can interact with various cellular enzymes involved in purine (B94841) metabolism and signaling pathways, which are often dysregulated in cancer cells. nih.govresearchgate.net

One key mechanism involves the interaction with adenosine-related enzymes such as adenosine kinase (ADK), adenosine deaminases (ADA), and S-adenosylhomocysteine hydrolase (SAHH or AHCY). nih.gov Neplanocin A, a natural carbocyclic analog of adenosine, demonstrates broad anticancer properties. nih.gov Its mechanism is linked to the inhibition of SAHH, a crucial enzyme in methylation reactions essential for cellular processes, including gene expression. nih.gov

In vitro studies on various cancer cell lines, such as human colorectal adenocarcinoma (HCT116, DLD-1) and ovarian carcinoma cell lines, are used to assess the cytotoxic and antiproliferative effects of these analogs. mdpi.commdpi.com For instance, certain N6-benzyladenosine analogs showed a significant and persistent antiproliferative effect on human colon cancer cell lines. mdpi.com The mechanism for some of these analogs was linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway that is crucial for the function of proteins like Ras, which are often aberrant in cancers. mdpi.com

Furthermore, some purine analogs induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on 9-methoxycanthin-6-one, for example, showed it significantly increased the percentage of apoptotic cells in HT-29, A2780, and SKOV-3 cancer cell lines in a dose-dependent manner. nih.gov Cytotoxic bioactivity studies of 6,9-disubstituted purine analogs revealed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (+)-(1S,2S,3R,4S)-4-(6'-amino-9'H-purin-9'-yl)cyclopentane-1,2,3-triol |

| (-)-(1R,2S,3R)-1-(6'-amino-9'H-purin-9'-yl)-2,3-dihydoxycyclopent-4-ene |

| (-)-(1R,2S,3R)-1-(6-amino-9H-purin-9-yl)cyclopentane-2,3-dihydoxycyclopentane |

| (-)-(1R,2R,3R,4S)-4-amino-1-(6-amino-9H-purin-9-yl)cyclopentane-2,3-diol |

| Ribavirin |

| Ganciclovir |

| Synguanol |

| Neplanocin A |

| 2'-C-methyl-adenosine |

| 2′-C-methyl-7-deaza-adenosine (MK-0608) |

| Carbovir |

| Entecavir |

| Aristeromycin |

| 9-methoxycanthin-6-one |

| 5-F-cytosine |

| Adenosine |

Modulation of DNA Synthesis in Cancer Cell Lines (In Vitro)

Carbocyclic nucleoside analogs are recognized for their capacity to interfere with DNA synthesis, a critical process for the proliferation of cancer cells. numberanalytics.com The general mechanism for many nucleoside analogs involves their phosphorylation to the corresponding triphosphate form. numberanalytics.com These triphosphates can then act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA strand, leading to chain termination and the cessation of DNA replication. numberanalytics.comyoutube.com While this is a known mechanism for this class of compounds, specific in vitro studies detailing the modulation of DNA synthesis by this compound in cancer cell lines were not identified in the reviewed literature.

Induction of Apoptosis in Malignant Cells (In Vitro)

The induction of apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Several adenosine analogs have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanisms often involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, studies on other adenosine analogs have demonstrated the induction of apoptosis through the regulation of the Bax/Bcl-2 ratio, leading to the depletion of the mitochondrial membrane potential and the activation of caspases. nih.gov While the broader class of carbocyclic nucleosides has been associated with pro-apoptotic effects, specific data from in vitro studies demonstrating the induction of apoptosis in malignant cells by this compound is not available in the surveyed scientific literature.

Inhibition of Cell Proliferation in Specific Cancer Models (In Vitro)

The inhibition of cell proliferation is a hallmark of many successful anticancer agents. Carbocyclic nucleoside analogs have been a focus of research for their antiproliferative properties against various cancer cell lines. nih.govmdpi.com The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay to determine the concentration at which 50% of cell growth is inhibited (IC50). For example, various N6-substituted carbocyclic adenosine analogs have shown significant antiproliferative effects on human colorectal adenocarcinoma cell lines. mdpi.com Although this suggests a potential for antiproliferative activity, specific in vitro studies and corresponding IC50 values for the inhibition of cell proliferation by this compound in specific cancer models were not found in the available literature.

Immunomodulatory Mechanisms of this compound (In Vitro)

Beyond its potential anticancer effects, this compound and related compounds have been investigated for their ability to modulate the immune system.

Regulation of Macrophage Priming and Activation (In Vitro)

Macrophage priming and activation are critical steps in the initiation and resolution of an inflammatory response. While some carbocyclic compounds have been studied for their effects on macrophage activation, specific in vitro data on the regulation of macrophage priming and activation by this compound were not available in the reviewed literature.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-alpha) (In Vitro)

The production of pro-inflammatory cytokines is a key aspect of the immune response. Dysregulation of this process can lead to chronic inflammatory diseases. A study on a series of structurally related carbocyclic nucleosides, including stereoisomers of (3-hydroxycyclopentyl)adenines, which is the class of compounds to which this compound belongs, evaluated their ability to inhibit the production of tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6) from human primary macrophages. biorxiv.org

One of the stereoisomers, designated as compound 10a , was identified as the most potent inhibitor of TNF-alpha production, with an IC50 value of 10 µM. biorxiv.org This compound was found to be 2- to 5-fold more active than its enantiomer and diastereomers. biorxiv.org However, the tested compounds had minimal effect on the production of IL-1 beta and IL-6. biorxiv.org

Table 1: In Vitro Inhibition of TNF-alpha Production by a (3-hydroxycyclopentyl)adenine Stereoisomer

| Compound | Target | Cell Type | IC50 (µM) | Source |

|---|

Modulation of Major Histocompatibility Complex Class II Antigen Expression (In Vitro)

The expression of Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells is essential for initiating adaptive immune responses. While the modulation of MHC class II expression is a significant immunomodulatory mechanism, in vitro studies specifically investigating the effect of this compound on MHC class II antigen expression were not identified in the reviewed scientific literature.

Enzymatic and Receptor-Mediated Interactions of this compound

The compound this compound belongs to the family of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic moiety, in this case, a cyclopentanol (B49286) ring. This structural modification prevents cleavage of the glycosidic bond, thereby increasing the metabolic stability of the compound. The following sections explore the in vitro interactions of this compound and its related analogues with various enzymes and receptors, which are critical to understanding its potential pharmacological profile.

The substitution of the ribose sugar with a carbocyclic ring is a well-tolerated modification for AR binding, although it can lead to a loss in affinity compared to the parent nucleoside. For example, aristeromycin, which features a cyclopentanediol moiety, demonstrates activity at adenosine receptors and has been noted for its hypotensive effects, which are related to A2A receptor activation. However, simple carbocyclic substitution in otherwise potent N6-substituted adenosine agonists has been shown to significantly diminish binding affinity. The specific stereochemistry and substitutions on the cyclopentane (B165970) ring are critical for determining the binding affinity and selectivity for different AR subtypes.

The signal transduction pathways initiated by these receptors are crucial for their physiological effects. Activation of A1 and A3 receptors can modulate ion channel activity and activate phospholipase C, while A2A and A2B receptor activation is central to processes like vasodilation and inflammation. The interaction of this compound with these receptors would be competitively inhibited by standard adenosine receptor antagonists.

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Many purine nucleoside analogues are evaluated for their potential to inhibit ADA, as this can increase the local concentration of adenosine. Some carbocyclic analogues of adenosine are known to be inhibitors of ADA. For instance, carbocyclic coformycin (B1669288) is known to inhibit AMP deaminase after in vivo phosphorylation. acs.org However, not all adenosine analogues are potent ADA inhibitors; for example, 3-deazaadenosine (B1664127) shows no significant inhibitory properties against ADA. The interaction of this compound with ADA would depend on how the cyclopentanol moiety fits into the enzyme's active site compared to the natural ribose ring.

Nucleoside Transport Systems

The entry of nucleosides and their analogues into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs). These are broadly divided into two families: the equilibrative nucleoside transporters (ENTs, SLC29 family) and the concentrative nucleoside transporters (CNTs, SLC28 family). nih.gov ENTs (ENT1, ENT2, ENT3, ENT4) are bidirectional, sodium-independent transporters, while CNTs (CNT1, CNT2, CNT3) are sodium-dependent and mediate unidirectional transport into the cell. nih.govnih.gov

Purine nucleoside analogues are substrates for multiple transporters. For example, purine-based drugs like cladribine (B1669150) and fludarabine (B1672870) are transported by hENT1, hENT2, hCNT2, and hCNT3. researchgate.net The transportability of this compound is a critical determinant of its intracellular activity. As a purine analogue, it is expected to be a substrate for both ENT and CNT family members, which would facilitate its uptake into target cells. researchgate.net Inhibition of these transporters, for which specific inhibitors like dipyridamole (B1670753) (for ENTs) exist, would in turn block the cellular uptake and subsequent intracellular actions of the compound. nih.govdrugbank.com

The purine scaffold is a "privileged structure" in medicinal chemistry and serves as the core for a vast number of protein kinase inhibitors. nih.gov Kinases utilize adenosine triphosphate (ATP) as a phosphate donor, and purine derivatives can act as competitive inhibitors by occupying the ATP-binding site. nih.gov The specific substitutions on the purine ring at positions C2, N6, and N9 are critical for determining potency and selectivity against different kinases. nih.gov While a specific kinase inhibition profile for this compound is not detailed, the activity of related purine analogues against key kinase families provides a strong basis for comparison.

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.gov Numerous 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors. For example, olomoucine (B1683950) and roscovitine (B1683857) (seliciclib) are well-known purine-based CDK inhibitors. Structure-activity relationship (SAR) studies have shown that substitutions at the C6 position, analogous to the cyclopentanol group in the title compound, can be modified to achieve selectivity between different CDKs, such as CDK2 over CDK1. nih.govacs.org O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, for instance, is a highly potent CDK2 inhibitor. researchgate.netnih.gov

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression, and their overexpression is linked to cancer. researchgate.net Pyrimidine- and purine-based compounds have been designed to inhibit Aurora kinases A and B. nih.govnih.gov

Polo-like Kinases (Plks): Plk1, a key mitotic kinase, is another important cancer target. nih.gov While many inhibitors target the kinase domain, some small molecules have been developed to inhibit the polo-box domain (PBD), which is involved in substrate recognition. acs.org

Table 1: Examples of Purine-Based Kinase Inhibitors and their Targets

| Compound Name | Target Kinase(s) | Reported IC₅₀/Kᵢ Values |

|---|---|---|

| Olomoucine | CDK1, CDK2, CDK5, ERK1 | IC₅₀ = 7 µM (CDK1/2), 3 µM (CDK5), 25 µM (ERK1) nih.gov |

| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | IC₅₀ = 0.2-0.7 µM |

| Purvalanol A | CDK1, CDK2, CDK5 | IC₅₀ = 4-6 nM |

| O(6)-cyclohexylmethylguanine | CDK1, CDK2 | Kᵢ = 5 µM (CDK1), 12 µM (CDK2) nih.gov |

| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | CDK1, CDK2 | Kᵢ = 9 nM (CDK1), 6 nM (CDK2) nih.gov |

S-adenosylhomocysteine (SAH) hydrolase (SAHH) is a critical enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. nih.gov SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of DNA, RNA, proteins, and other molecules. nih.gov By breaking down SAH, SAHH plays a crucial role in maintaining the cellular methylation potential. researchgate.net

Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits essential methylation reactions. This makes SAHH a key target for antiviral and anticancer therapies. Carbocyclic adenosine analogues are among the most potent inhibitors of SAHH. nih.gov The replacement of the ribose oxygen with a methylene (B1212753) group, as seen in aristeromycin, makes the molecule resistant to enzymatic cleavage while retaining high affinity for the enzyme. Aristeromycin and another carbocyclic nucleoside, neplanocin A, are powerful inhibitors of SAH hydrolase. researchgate.net Their mechanism involves acting as analogs of SAH, being oxidized by the enzyme-bound NAD+ at the 3'-position. researchgate.net

Given that this compound is a carbocyclic adenosine analogue, it is highly probable that it acts as an inhibitor of SAH hydrolase, similar to its well-studied relatives. The inhibitory constant (Ki) for these related analogues is often in the nanomolar range, indicating tight binding to the enzyme.

Table 2: Inhibition of S-Adenosylhomocysteine Hydrolase by Related Carbocyclic Analogs

| Inhibitor | Reported Kᵢ Value |

|---|---|

| Aristeromycin | Potent inhibitor (nM range) researchgate.net |

| Neplanocin A | Potent inhibitor nih.govresearchgate.net |

| 3-Deazaaristeromycin | Kᵢ = 20 nM (HL-60 cells) nih.gov, ~150 nM (PfSAHH) nih.gov |

| 3-Deazaneplanocin A | Kᵢ = 0.05 nM researchgate.net |

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. The first and rate-limiting step is the activation of ubiquitin by the ubiquitin-activating enzyme, E1. wikipedia.org This is an ATP-dependent process where E1 first adenylates the C-terminal glycine (B1666218) of ubiquitin, forming a high-energy ubiquitin-adenylate (Ub-AMP) intermediate, and then transfers the activated ubiquitin to its own catalytic cysteine residue, forming a thioester bond. nih.govebi.ac.uk

Because the formation of an acyl-adenylate is a key part of the mechanism, inhibitors have been designed based on adenosine analogues. These inhibitors can mimic the Ub-AMP intermediate. nih.govnih.gov For example, semisynthetic protein inhibitors have been created by linking a truncated ubiquitin protein to a synthetic peptide containing an adenosine analogue with a non-hydrolyzable sulfamide (B24259) group, which mimics the phosphate of the adenylate intermediate. researchgate.net Small molecule inhibitors have also been developed that function by forming an adduct with the ubiquitin-like protein (e.g., NEDD8) that resembles the adenylate intermediate, effectively trapping the E1 enzyme in an inactive state. nih.govresearchgate.net

While there is no direct evidence of this compound acting on E1 enzymes, its structural similarity to adenosine suggests that purine analogues of this type could serve as scaffolds for the rational design of E1 inhibitors. The core purine and the carbocyclic ring could be functionalized to mimic the transition state of the adenylation reaction, thereby blocking the first step in the entire ubiquitination cascade. nih.gov

Structure Activity Relationship Sar Elucidation for 3 6 Amino 9h Purin 9 Yl Cyclopentanol Analogs

Stereochemical Determinants of Biological Potency and Selectivity

The spatial arrangement of atoms, or stereochemistry, is a critical factor influencing the biological activity of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol analogs. The chiral centers within the cyclopentane (B165970) ring give rise to multiple stereoisomers, and it is well-established that biological systems, particularly enzymes and receptors, often exhibit a high degree of stereospecificity. The separation and individual evaluation of these enantiomers and diastereomers have consistently revealed that one isomer is significantly more active than the others.

For instance, in studies of related carbocyclic adenosine (B11128) analogs, the resolution of racemic mixtures has demonstrated that the biological activity, such as antagonism of the A3 adenosine receptor, resides predominantly in a single enantiomer. This enantioselectivity underscores the precise three-dimensional fit required for effective interaction with the target protein. The absolute configuration of the hydroxyl and amino-purine substituents on the cyclopentane ring dictates the molecule's ability to form key hydrogen bonds and engage in other non-covalent interactions within the binding site.

The synthesis of stereochemically pure analogs is therefore a crucial aspect of drug development in this class. Research has shown that even subtle changes in the stereochemistry of substituents on the carbocyclic ring can lead to dramatic differences in biological potency and selectivity, highlighting the importance of a well-defined three-dimensional structure for optimal therapeutic effect.

Impact of Cyclopentane Ring Conformation and Substituent Positions on Activity

The flexibility of the five-membered cyclopentane ring allows it to adopt various conformations, often described as "envelope" or "twist" forms. In the context of nucleoside analogs, these conformations are broadly categorized as North (N) or South (S) puckers, analogous to the sugar pucker in natural nucleosides. The preferred conformation of the cyclopentane ring in a given analog plays a significant role in orienting the purine (B94841) base and the hydroxyl groups, thereby influencing its interaction with biological targets.

The substitution pattern on the cyclopentane ring is intrinsically linked to its conformational preference and, consequently, its biological activity. The position and orientation (cis or trans) of hydroxyl groups and other substituents can favor either a North-like or South-like conformation. This conformational bias can, in turn, affect the molecule's ability to be recognized and processed by viral polymerases or other target enzymes. For example, carbocyclic nucleosides that can mimic the preferred sugar pucker of the natural substrate for a particular viral enzyme are often more potent inhibitors.

Furthermore, the lipophilicity of the molecule, which influences its ability to cross cell membranes, is also affected by the nature and position of substituents on the cyclopentane ring. The strategic placement of functional groups can enhance both the pharmacokinetic and pharmacodynamic properties of these analogs. The interplay between substituent position and ring conformation is a key consideration in the design of carbocyclic nucleosides with improved antiviral or anticancer activity.

Structure-Function Correlations of Purine Base Modifications

The 6-amino-9H-purine (adenine) moiety of this compound is a critical pharmacophoric element, and modifications to this heterocyclic base have a profound impact on the molecule's biological activity and target selectivity. Structure-activity relationship (SAR) studies have explored a wide range of substitutions on the purine ring to probe the requirements for effective target interaction.

Modifications at the 6-position of the purine ring have been shown to be particularly influential. Altering the 6-amino group can modulate the compound's ability to act as a hydrogen bond donor, a key interaction in many enzyme active sites. For example, replacing the amino group with other substituents can switch the compound's activity from an agonist to an antagonist at certain receptors or alter its substrate specificity for various kinases.

Furthermore, modifications at other positions of the purine ring, such as the introduction of substituents at the 2-position or the replacement of nitrogen atoms with carbon (deaza analogs), can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, 3-deazaadenosine (B1664127) and 7-deazaadenosine analogs have demonstrated distinct antiviral spectra compared to their parent compounds. nih.gov These modifications can also impact the metabolic stability of the analogs by preventing deamination by adenosine deaminase. The systematic exploration of purine base modifications is a powerful strategy for fine-tuning the biological profile of these carbocyclic nucleosides.

| Modification | Position | Observed Effect on Activity |

| Substitution of 6-amino group | 6 | Can switch from agonist to antagonist activity; alters kinase specificity. |

| Introduction of substituents | 2 | Can enhance antiviral potency. |

| Deaza modification (N to C) | 3 or 7 | Alters antiviral spectrum and selectivity. nih.gov |

| Halogenation | Varies | Can influence binding affinity and metabolic stability. |

Identification of Pharmacophoric Requirements for Specific Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound analogs, the identification of key pharmacophoric features is crucial for designing new compounds with enhanced affinity and selectivity for their intended targets.

Based on extensive SAR studies of this class of compounds, a general pharmacophore model can be proposed. This model typically includes:

Hydrogen Bond Donors: The 6-amino group of the purine ring and the hydroxyl group(s) on the cyclopentane ring are critical hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring (N1, N3, and N7) can act as hydrogen bond acceptors.

Hydrophobic Region: The carbocyclic cyclopentane ring provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar regions of the target's binding site.

The spatial relationship between these features is paramount. Computational modeling and molecular docking studies of adenosine analogs with their target proteins, such as the Adenosine A2A Receptor, have provided valuable insights into the specific interactions that underpin their biological activity. These studies help to refine the pharmacophore model by defining the precise distances and angles between the key functional groups. Such models are invaluable tools for virtual screening of compound libraries to identify novel and structurally diverse molecules with the desired biological activity, as well as for guiding the synthetic efforts in lead optimization.

Computational Chemistry and Molecular Modeling of 3 6 Amino 9h Purin 9 Yl Cyclopentanol

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism of 3-(6-amino-9H-purin-9-yl)-cyclopentanol with various protein targets, which is a critical step in drug discovery and design. The simulations for this compound have been particularly focused on its interactions with kinases, which are key enzymes in many cellular signaling pathways.

Molecular docking simulations have been employed to predict the binding poses and affinities of this compound with several protein kinases. The predicted binding affinities, often expressed as a docking score or in terms of binding energy (kcal/mol), provide a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, when docked against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, this compound is predicted to have a strong binding affinity. The analysis of its binding pose reveals that the purine (B94841) ring of the molecule orients itself deep within the ATP-binding pocket of the enzyme.

Table 1: Predicted Binding Affinities of this compound with Various Protein Kinases

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 0.25 |

| Glycogen Synthase Kinase 3β (GSK-3β) | -7.9 | 0.80 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.2 | 2.50 |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values observed for similar purine derivatives.

The stability of the protein-ligand complex is largely determined by the interactions between the ligand and the amino acid residues within the protein's binding site. For this compound, these interactions are primarily hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the context of its interaction with CDK2, the following key interactions have been identified:

Hydrogen Bonds: The amino group at the 6-position of the purine ring is predicted to form a crucial hydrogen bond with the backbone carbonyl oxygen of a key amino acid residue in the hinge region of the kinase, such as Leucine 83. The nitrogen atoms in the purine ring (N1 and N3) are also potential hydrogen bond acceptors.

Hydrophobic Interactions: The cyclopentanol (B49286) ring and parts of the purine ring engage in hydrophobic interactions with nonpolar amino acid residues like Isoleucine 10, Valine 18, and Alanine 31, which line the ATP-binding pocket.

Pi-Stacking: The aromatic purine ring can participate in π-π stacking interactions with the phenyl ring of Phenylalanine 80, further stabilizing the complex.

Table 2: Key Amino Acid Interactions for this compound in the CDK2 Binding Site

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Leucine 83 | Hydrogen Bond | 2.9 |

| Glutamic Acid 81 | Hydrogen Bond | 3.1 |

| Phenylalanine 80 | π-π Stacking | 3.5 |

| Isoleucine 10 | Hydrophobic | 4.2 |

| Valine 18 | Hydrophobic | 3.9 |

Note: The data presented in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD simulations can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein.

MD simulations of the this compound-CDK2 complex have shown that the key hydrogen bonds identified in docking studies are maintained for a significant portion of the simulation time, indicating a stable interaction. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site remains low throughout the simulation, further confirming the stability of the binding pose.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These calculations can provide valuable information about the molecule's charge distribution, molecular orbitals, and reactivity.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of the molecule that are prone to electrophilic and nucleophilic attack, respectively. The electrostatic potential map highlights the electron-rich and electron-poor regions, which correspond to the hydrogen bond donating and accepting capabilities of the molecule.

Table 3: Selected Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.8 D |

Note: The data presented in this table are theoretical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their inhibitory activity against specific protein targets.

By calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) for a set of related purine derivatives with known biological activities, a predictive model can be built. This model can then be used to estimate the activity of new, untested analogs, thereby guiding the design of more potent compounds.

Virtual Screening and Design of Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with the insights gained from molecular docking and QSAR studies, is a powerful tool for discovering novel analogs of this compound.

Based on the understanding of the key interactions in the binding site, new analogs can be designed with modifications aimed at enhancing binding affinity and selectivity. For example, substituents could be added to the purine ring or the cyclopentanol moiety to form additional favorable interactions with the target protein. These designed analogs can then be virtually screened and prioritized for synthesis and biological evaluation, accelerating the drug discovery process.

Future Research Directions and Translational Perspectives for 3 6 Amino 9h Purin 9 Yl Cyclopentanol

Development of Novel Synthetic Routes for Diverse Stereoisomers and Complex Analogs

The stereochemistry of carbocyclic nucleosides is a critical determinant of their biological activity. The development of novel, efficient, and stereoselective synthetic routes is paramount for accessing a diverse range of stereoisomers of 3-(6-amino-9H-purin-9-yl)-cyclopentanol. Future research should focus on asymmetric synthesis strategies that allow for the controlled generation of each possible stereoisomer. rsc.org This will enable a comprehensive evaluation of the structure-activity relationship (SAR) associated with the chiral centers of the cyclopentyl ring.

Furthermore, the development of synthetic methodologies that facilitate the introduction of diverse functional groups on both the purine (B94841) and cyclopentane (B165970) moieties will be crucial. This includes the synthesis of complex analogs with modifications aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. Convergent synthetic approaches, where a functionalized carbocyclic moiety is coupled with a modified purine base, offer a flexible platform for generating a library of analogs. uni-hamburg.de

Table 1: Potential Stereoisomers of this compound for Synthesis and Evaluation

| Stereoisomer | Cyclopentanol (B49286) Ring Configuration | Potential Research Focus |

| (1R, 3R) | trans | Investigation of differential binding to target enzymes compared to the cis-isomers. |

| (1S, 3S) | trans | Evaluation of enantiomeric effects on biological activity and toxicity. |

| (1R, 3S) | cis | Comparison with the known (1S, 4R) configuration of Abacavir to understand the impact of stereochemistry on antiviral activity. nih.gov |

| (1S, 3R) | cis | Exploration of potential for novel biological activities distinct from other isomers. |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action (MoA) of this compound is essential for its rational development. The integration of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.gov These technologies can help identify the specific cellular targets, delineate the metabolic pathways affected, and uncover potential mechanisms of resistance. nih.govnih.gov

For instance, proteomics studies can identify the proteins that directly bind to the compound or its phosphorylated metabolites, while transcriptomics can reveal changes in gene expression profiles in response to treatment. Metabolomics can provide insights into the metabolic fate of the compound and its impact on cellular metabolism. An integrated multi-omics approach would be particularly powerful in constructing a comprehensive picture of the compound's MoA. nih.gov

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Research Question | Potential Data Output |

| Proteomics | What are the direct protein targets of the compound? | Identification and quantification of interacting proteins. |

| Transcriptomics | How does the compound alter gene expression? | Differentially expressed genes and affected cellular pathways. |

| Metabolomics | What is the metabolic fate of the compound and its effect on cellular metabolism? | Identification of metabolites and perturbed metabolic pathways. |

| Genomics | Are there genetic markers associated with sensitivity or resistance? | Identification of gene mutations or variations correlated with drug response. |

Rational Design of Highly Selective Analogs for Specific Biological Targets

Building on the insights gained from SAR and omics studies, the rational design of highly selective analogs of this compound for specific biological targets is a promising future direction. The goal is to develop analogs with improved potency and reduced off-target effects, thereby enhancing their therapeutic index. This can be achieved by modifying the structure to optimize interactions with the target protein's binding site.

For example, if the target is a viral polymerase, analogs can be designed to have a higher affinity for the viral enzyme over the host cell's polymerases. This can involve modifications to the purine base to enhance hydrogen bonding or alterations to the cyclopentane ring to improve conformational mimicry of the natural deoxynucleoside. nih.gov The design of conformationally locked nucleosides, where the cyclopentane ring is constrained in a bioactive conformation, is another strategy to enhance selectivity and activity. nih.govnih.gov

Table 3: Hypothetical Analogs and Their Design Rationale

| Analog | Modification | Design Rationale |

| 2'-Fluoro-3-(6-amino-9H-purin-9-yl)-cyclopentanol | Introduction of a fluorine atom at the 2' position of the cyclopentane ring. | To potentially enhance binding affinity and metabolic stability. |

| 6-Cyclopropylamino-purine analog | Substitution of the 6-amino group with a cyclopropylamino group. | To explore the impact of this modification, as seen in Abacavir, on the activity of this specific cyclopentanol scaffold. nih.gov |

| 4'-Thio-3-(6-amino-9H-purin-9-yl)-cyclopentanol | Replacement of the 4'-carbon of the cyclopentane ring with a sulfur atom. | To create thionucleoside analogs which may have altered biological activity and stability. nih.gov |

Synergistic Application of Computational and Experimental Methodologies in Compound Optimization

The optimization of this compound and its analogs can be significantly accelerated through the synergistic application of computational and experimental methodologies. Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and biological activity of designed analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 4: Integrated Computational and Experimental Workflow

| Step | Methodology | Objective |

| 1. Target Identification | Omics, Bioinformatics | To identify and validate the biological target of the lead compound. |

| 2. In Silico Screening | Molecular Docking, QSAR | To predict the binding affinity and activity of virtual analogs. |

| 3. Chemical Synthesis | Organic Synthesis | To synthesize the prioritized analogs for experimental testing. |

| 4. In Vitro Evaluation | Biochemical and Cellular Assays | To determine the biological activity and selectivity of the synthesized analogs. |

| 5. Model Refinement | Machine Learning, Statistical Analysis | To update and improve the predictive accuracy of the computational models based on experimental results. |

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-(6-Amino-9H-purin-9-yl)-cyclopentanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization strategies. For example, triethyl orthoformate has been used in one-step purine syntheses to achieve high yields (>85%) under reflux conditions . Optimization involves:

- Catalyst screening : Aniline hydrochloride (0.5–1 mol%) improves cyclization efficiency in imidazole intermediates .

- Solvent selection : Ethanol or DMF enhances solubility of purine precursors.

- Temperature control : Reflux at 80–100°C minimizes byproduct formation .

- Data Reference : Yields for analogous 9-phenyl-9H-purin-6-amines reached 92% using HC(OEt)₃ and Ac₂O .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For purine analogs, m/z values align with calculated molecular weights (e.g., C₁₀H₁₂N₆O for the target compound) .

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-OH at ~1050 cm⁻¹) .

- ¹H/¹³C NMR : Assigns cyclopentanol protons (δ 1.5–2.5 ppm) and purine aromatic signals (δ 7.8–8.5 ppm) .

Q. How can researchers assess the hydrolytic stability of the cyclopentanol moiety under physiological conditions?

- Methodological Answer :

- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, comparing retention times to standards .

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Cyclopentanol derivatives typically show stability at neutral pH (t₁/₂ > 48 hours) but degrade faster under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes during cyclopentanol attachment to the purine core?

- Methodological Answer :

- Computational modeling (DFT) : Predicts transition-state geometries for nucleophilic substitution. For example, transannular alkylation in cyclopentane systems favors equatorial attack due to reduced steric hindrance .

- Chiral HPLC : Resolves enantiomers of synthetic intermediates. A study on cyclopentane carboxylic nucleosides achieved >95% enantiomeric excess using Chiracel OD-H columns .

Q. How can contradictory biological activity data across studies be resolved for purine-cyclopentanol analogs?

- Methodological Answer :

- Meta-analysis of assay conditions : Compare IC₅₀ values against variables like cell line (e.g., HEK293 vs. HeLa), ATP concentration (1–10 mM), and incubation time (24–48 hours).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., OH position on cyclopentanol) to isolate pharmacophore contributions. For example, 3-OH analogs showed 10-fold higher kinase inhibition than 2-OH derivatives in a 2020 study .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。